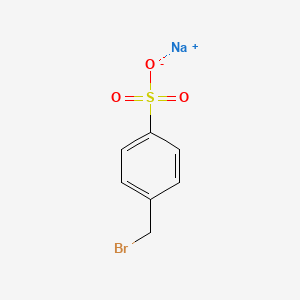
Sodium 4-(bromomethyl)benzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 4-(bromomethyl)benzenesulfonate is an organosulfur compound with the molecular formula C7H6BrNaO3S. It is a derivative of benzenesulfonic acid where a bromomethyl group is attached to the benzene ring. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 4-(bromomethyl)-, sodium salt typically involves the bromination of toluene followed by sulfonation. The bromination is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The resulting 4-bromotoluene is then sulfonated using concentrated sulfuric acid to yield the desired product.
Industrial Production Methods
In industrial settings, the production of benzenesulfonic acid, 4-(bromomethyl)-, sodium salt is often carried out in large reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the continuous addition of bromine and sulfuric acid to a reactor containing toluene, followed by neutralization with sodium hydroxide to form the sodium salt.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 4-(bromomethyl)benzenesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfonic acid derivatives.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of sulfonamide or sulfonyl thiocyanate derivatives.
Oxidation: Formation of benzenesulfonic acid derivatives.
Reduction: Formation of toluenesulfonic acid derivatives.
Applications De Recherche Scientifique
Sodium 4-(bromomethyl)benzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of drugs and diagnostic agents.
Industry: Used in the production of dyes, detergents, and surfactants.
Mécanisme D'action
The mechanism of action of benzenesulfonic acid, 4-(bromomethyl)-, sodium salt involves its ability to act as an electrophile due to the presence of the bromomethyl group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various derivatives. The sulfonic acid group enhances its solubility in water, making it suitable for aqueous reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzenesulfonic acid
- p-Toluenesulfonic acid
- Sulfanilic acid
Uniqueness
Sodium 4-(bromomethyl)benzenesulfonate is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to other sulfonic acids. This makes it a valuable intermediate in organic synthesis and industrial applications.
Propriétés
Numéro CAS |
32014-22-5 |
|---|---|
Formule moléculaire |
C7H7BrNaO3S |
Poids moléculaire |
274.09 g/mol |
Nom IUPAC |
sodium;4-(bromomethyl)benzenesulfonate |
InChI |
InChI=1S/C7H7BrO3S.Na/c8-5-6-1-3-7(4-2-6)12(9,10)11;/h1-4H,5H2,(H,9,10,11); |
Clé InChI |
FCEDCZVYYIJSQB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CBr)S(=O)(=O)[O-].[Na+] |
SMILES canonique |
C1=CC(=CC=C1CBr)S(=O)(=O)O.[Na] |
Key on ui other cas no. |
32014-22-5 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















